molecular formula C7H4BrF2NO2 B6231707 1-bromo-2-(difluoromethyl)-4-nitrobenzene CAS No. 1261477-23-9

1-bromo-2-(difluoromethyl)-4-nitrobenzene

Cat. No. B6231707
CAS RN: 1261477-23-9
M. Wt: 252
InChI Key:
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Description

1-Bromo-2-(difluoromethyl)-4-nitrobenzene, also known as BDFN, is an organic compound with a wide range of applications in the field of science. It is a common reagent used in organic synthesis, as well as a versatile tool in the study of physical and chemical properties. BDFN is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

1-bromo-2-(difluoromethyl)-4-nitrobenzene is used in a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. 1-bromo-2-(difluoromethyl)-4-nitrobenzene is also used in the study of physical and chemical properties, such as solubility, boiling point, and melting point. Additionally, 1-bromo-2-(difluoromethyl)-4-nitrobenzene is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-bromo-2-(difluoromethyl)-4-nitrobenzene is based on its ability to act as a nucleophile, which is a molecule that can donate electrons to form a covalent bond. 1-bromo-2-(difluoromethyl)-4-nitrobenzene is able to donate electrons to electrophiles, which are molecules that can accept electrons. This allows 1-bromo-2-(difluoromethyl)-4-nitrobenzene to react with other molecules in order to form new compounds.
Biochemical and Physiological Effects
1-bromo-2-(difluoromethyl)-4-nitrobenzene has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the synthesis of fatty acids. Additionally, 1-bromo-2-(difluoromethyl)-4-nitrobenzene has been found to have an inhibitory effect on the growth of bacteria, fungi, and other microorganisms.

Advantages and Limitations for Lab Experiments

The use of 1-bromo-2-(difluoromethyl)-4-nitrobenzene in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is highly soluble in organic solvents. Additionally, 1-bromo-2-(difluoromethyl)-4-nitrobenzene is a versatile reagent that can be used in a wide range of organic synthesis reactions. However, there are also some limitations to the use of 1-bromo-2-(difluoromethyl)-4-nitrobenzene in lab experiments. It is a highly reactive compound and must be handled with caution. Additionally, it is prone to hydrolysis, which can lead to the formation of unwanted byproducts.

Future Directions

The future of 1-bromo-2-(difluoromethyl)-4-nitrobenzene is promising, as it has a wide range of potential applications. It could be used to synthesize new pharmaceuticals, agrochemicals, and other industrial products. Additionally, 1-bromo-2-(difluoromethyl)-4-nitrobenzene could be used in the study of physical and chemical properties, as well as in the development of new materials. Finally, 1-bromo-2-(difluoromethyl)-4-nitrobenzene could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

1-bromo-2-(difluoromethyl)-4-nitrobenzene is usually synthesized from 4-nitrobenzaldehyde and difluoromethyl bromide. The reaction is initiated by the addition of difluoromethyl bromide to a solution of 4-nitrobenzaldehyde in a polar solvent such as dimethyl sulfoxide (DMSO). The reaction is catalyzed by a base, such as triethylamine, and proceeds via a nucleophilic substitution reaction. The product is then purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-(difluoromethyl)-4-nitrobenzene involves the bromination of 2-(difluoromethyl)-4-nitrobenzene.", "Starting Materials": [ "2-(difluoromethyl)-4-nitrobenzene", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "In a round-bottom flask, add 2-(difluoromethyl)-4-nitrobenzene, acetic acid, and sodium acetate.", "Add bromine dropwise to the flask while stirring the mixture.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and then filter the precipitated product.", "Wash the product with water and dry it in a vacuum oven.", "The resulting product is 1-bromo-2-(difluoromethyl)-4-nitrobenzene." ] }

CAS RN

1261477-23-9

Product Name

1-bromo-2-(difluoromethyl)-4-nitrobenzene

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252

Purity

95

Origin of Product

United States

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